molecular formula C18H28N2O6S2 B11061845 1-{[2,5-Dimethoxy-4-(piperidinosulfonyl)phenyl]sulfonyl}piperidine

1-{[2,5-Dimethoxy-4-(piperidinosulfonyl)phenyl]sulfonyl}piperidine

Cat. No.: B11061845
M. Wt: 432.6 g/mol
InChI Key: GPXXNPZFCQXTDI-UHFFFAOYSA-N
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Description

1-{[2,5-Dimethoxy-4-(piperidinosulfonyl)phenyl]sulfonyl}piperidine is a complex organic compound that features a piperidine ring, a sulfonyl group, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2,5-Dimethoxy-4-(piperidinosulfonyl)phenyl]sulfonyl}piperidine typically involves multi-step organic reactions. One common approach starts with the preparation of the 2,5-dimethoxy-4-(piperidinosulfonyl)benzene intermediate. This intermediate is then subjected to sulfonylation reactions to introduce the sulfonyl group, followed by the formation of the piperidine ring through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .

Chemical Reactions Analysis

Types of Reactions

1-{[2,5-Dimethoxy-4-(piperidinosulfonyl)phenyl]sulfonyl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl groups can produce thiols or sulfides .

Scientific Research Applications

1-{[2,5-Dimethoxy-4-(piperidinosulfonyl)phenyl]sulfonyl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[2,5-Dimethoxy-4-(piperidinosulfonyl)phenyl]sulfonyl}piperidine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The sulfonyl and piperidine groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[2,5-Dimethoxy-4-(morpholinosulfonyl)phenyl]sulfonyl}piperidine
  • 1-{[2,5-Dimethoxy-4-(pyrrolidinosulfonyl)phenyl]sulfonyl}piperidine
  • 1-{[2,5-Dimethoxy-4-(azepanosulfonyl)phenyl]sulfonyl}piperidine

Uniqueness

1-{[2,5-Dimethoxy-4-(piperidinosulfonyl)phenyl]sulfonyl}piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H28N2O6S2

Molecular Weight

432.6 g/mol

IUPAC Name

1-(2,5-dimethoxy-4-piperidin-1-ylsulfonylphenyl)sulfonylpiperidine

InChI

InChI=1S/C18H28N2O6S2/c1-25-15-13-18(28(23,24)20-11-7-4-8-12-20)16(26-2)14-17(15)27(21,22)19-9-5-3-6-10-19/h13-14H,3-12H2,1-2H3

InChI Key

GPXXNPZFCQXTDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)N2CCCCC2)OC)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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